![molecular formula C16H27N3O4S B5649284 N-[2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B5649284.png)
N-[2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]methanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of complex sulfonamides typically involves multi-step reactions to incorporate various functional groups into the core structure. For related compounds, synthetic approaches may include the formation of diazaspiro undecanes through reactions starting from simple precursors like dianhydrides or piperidones, offering pathways to both symmetrical and unsymmetrical derivatives (Rice, Grogan, & Freed, 1964). Such strategies could potentially be adapted for the synthesis of N-[2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]methanesulfonamide by introducing appropriate functional groups at the desired positions.
Molecular Structure Analysis
The structure of sulfonamides like N-[2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]methanesulfonamide is characterized by the presence of sulfonamide (SO2NH2) group attached to various organic frameworks. The geometry and electronic distribution in such molecules significantly influence their chemical behavior and interaction capabilities. For instance, the molecular and supramolecular structures of related sulfonamides demonstrate interesting features such as hydrogen bonding and potential for metal coordination, suggesting that similar structural analyses could provide insights into the behavior of the molecule (Jacobs, Chan, & O'Connor, 2013).
properties
IUPAC Name |
N-[1-oxo-1-(3-oxo-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-9-yl)propan-2-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c1-4-9-19-12-16(6-5-14(19)20)7-10-18(11-8-16)15(21)13(2)17-24(3,22)23/h4,13,17H,1,5-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQWBCILNVDYFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CCC(=O)N(C2)CC=C)CC1)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]methanesulfonamide (non-preferred name) |
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